

An In-Depth Technical Guide to 16:0 Cyanur PE

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Compound of Interest

Compound Name: 16:0 Cyanur PE

Cat. No.: B15594000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **16:0 Cyanur PE**, a functionalized lipid with significant potential in research and pharmaceutical development. This document consolidates key data, experimental protocols, and conceptual frameworks to support its application in areas such as drug delivery and cellular studies.

Core Concepts and Chemical Identity

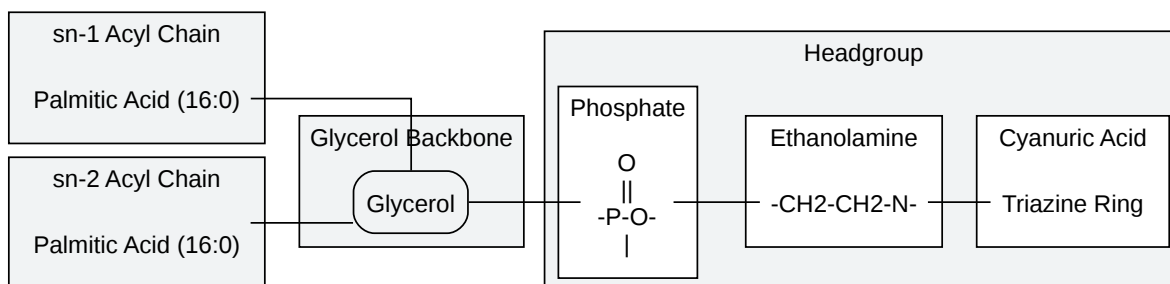
16:0 Cyanur PE is the common name for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur). It is a synthetically modified phospholipid where a cyanuric acid moiety is attached to the headgroup of a phosphatidylethanolamine (PE) lipid that has two 16-carbon saturated fatty acid tails (palmitic acid).[1] This modification imparts unique chemical properties to the lipid, primarily through the introduction of a stable triazine ring.[2]

The cyanuric acid headgroup provides opportunities for further chemical modifications, making it a versatile tool for various bioconjugation strategies.[2] Its potential therapeutic applications are reported to include anti-inflammatory, anti-tumor, and anti-viral activities.[2]

Molecular Structure

The fundamental structure of **16:0 Cyanur PE** consists of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions. The sn-3 position is linked to a phosphate group, which is in turn bonded to an ethanolamine molecule. The defining feature is

the covalent attachment of a cyanuric acid molecule to the nitrogen atom of the ethanolamine headgroup.



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Figure 1: Structural components of **16:0 Cyanur PE**.

Quantitative Data

The following table summarizes the key physicochemical properties of **16:0 Cyanur PE**, compiled from various supplier datasheets.

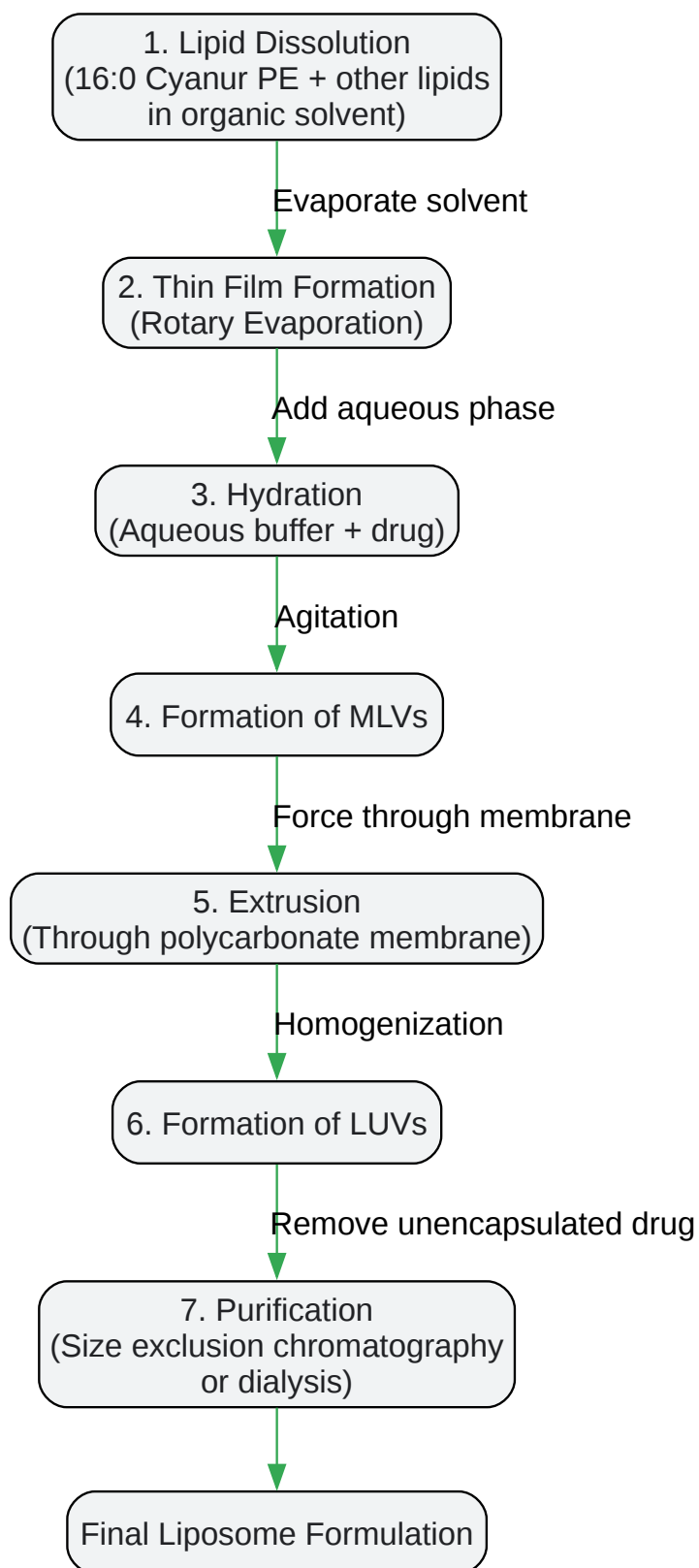
Property	Value	Source
Synonyms	DPPE-Cyanur, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cyanur)	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C40H72Cl2N4NaO8P	--INVALID-LINK--
Formula Weight	861.891 g/mol	--INVALID-LINK--
Exact Mass	860.436 u	--INVALID-LINK--
Purity	>99%	--INVALID-LINK--
Physical Form	Powder	--INVALID-LINK--
Storage Temperature	-20°C	--INVALID-LINK--
Stability	1 Year at -20°C	--INVALID-LINK--
Solubility	Soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL; Ethanol at 1mg/mL; DMSO at 0.5mg/mL	--INVALID-LINK--
Melting Point	Not specified	N/A
Critical Micelle Concentration (CMC)	Not specified for this specific lipid. The CMC of the unmodified DPPE is approximately 14.5×10^{-6} M.	--INVALID-LINK--

Experimental Protocols

General Protocol for Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol outlines a standard method for the preparation of unilamellar liposomes incorporating **16:0 Cyanur PE**. This method is widely applicable for the encapsulation of hydrophilic therapeutic agents.

- Lipid Film Formation:
 - Co-dissolve **16:0 Cyanur PE** and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[\[3\]](#)
 - Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[\[3\]](#)
 - Further dry the film under a vacuum for at least one hour to remove any residual solvent.[\[3\]](#)
- Hydration:
 - Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The buffer should contain the hydrophilic drug to be encapsulated.[\[4\]](#)
 - The hydration temperature should be maintained above the phase transition temperature of the lipid with the highest melting point.[\[3\]](#)
 - This process results in the formation of multilamellar vesicles (MLVs).[\[4\]](#)
- Extrusion for Unilamellar Vesicles (LUVs):
 - To obtain a homogenous population of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion.[\[4\]](#)
 - Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes).[\[3\]](#)
 - The extrusion should be performed at a temperature above the lipid phase transition temperature.[\[3\]](#)
- Purification:
 - Remove unencapsulated drug and other small molecules by size exclusion chromatography or dialysis.[\[5\]](#)



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Figure 2: Workflow for liposome preparation.

Protocol for In Vivo Administration of Liposomes in a Murine Model

This protocol provides a general guideline for the intravenous administration of liposomal formulations for biodistribution and efficacy studies.

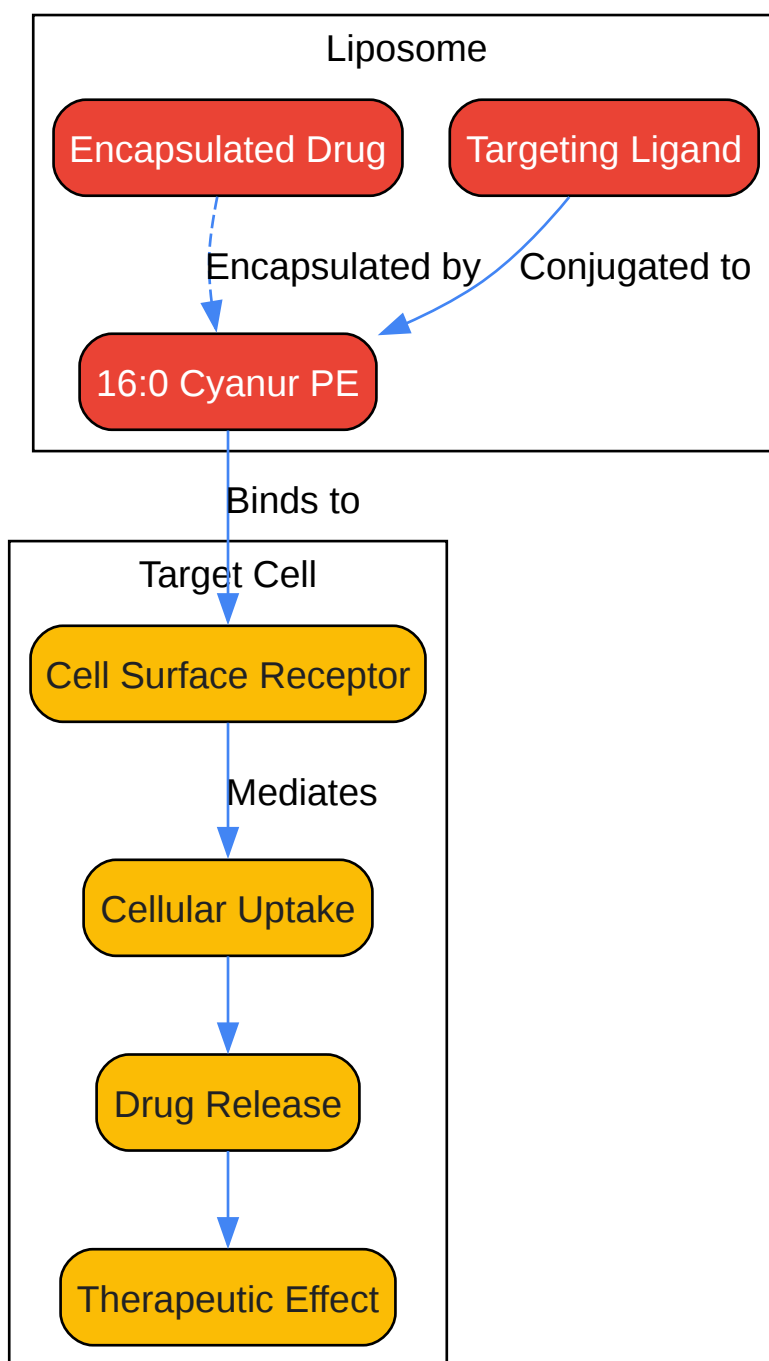
- Preparation of Liposome Solution:
 - In a sterile environment (e.g., a biosafety cabinet), dilute the prepared liposome formulation to the desired concentration using sterile saline. The final injection volume is typically around 50-100 μ L for a mouse.[5]
- Animal Handling and Injection:
 - Acclimatize the mice to the experimental conditions.
 - Load the liposome solution into a sterile syringe fitted with an appropriate gauge needle (e.g., 27G).[5]
 - Administer the liposome solution via intravenous injection, typically into the tail vein.
- Biodistribution and Efficacy Assessment:
 - At predetermined time points post-injection, collect tissues of interest for analysis.
 - For biodistribution studies, tissues can be homogenized and analyzed for the presence of a fluorescently labeled lipid marker or the encapsulated drug.
 - For efficacy studies, monitor relevant physiological or pathological parameters.

Signaling Pathways and Applications

Currently, there is no direct evidence in the reviewed literature to suggest that the cyanuric acid moiety of **16:0 Cyanur PE** actively participates in specific cellular signaling pathways. The primary role of the cyanuric acid group appears to be as a versatile chemical handle for bioconjugation.

The broader class of phosphatidylethanolamines (PEs) are known to be integral components of cell membranes, influencing membrane fluidity and curvature, and are involved in processes like membrane fusion and fission.[6]

The primary application of **16:0 Cyanur PE** and similar functionalized lipids is in the field of drug delivery. The cyanuric acid headgroup can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of liposomes, thereby directing the encapsulated therapeutic agent to specific cells or tissues.



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